5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
. It is characterized by its unique structure, which includes a thiazole ring substituted with dimethylamino, methylsulfanyl, and cyano groups.
Preparation Methods
The synthesis of 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with dimethylamino and methylsulfanyl substituents under controlled conditions . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness .
Chemical Reactions Analysis
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methylsulfanyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can be compared with other thiazole derivatives, such as:
- 5-methyl-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
- 5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-12(2)5-4-8-7(6-10)9(13-3)11-14-8/h4-5H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNVGNVNAYIBX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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